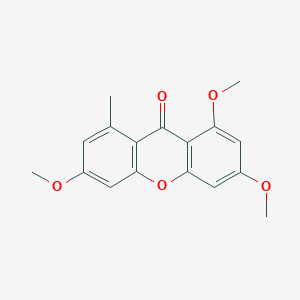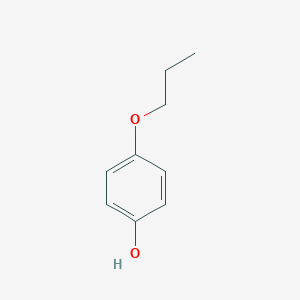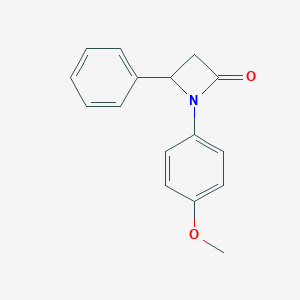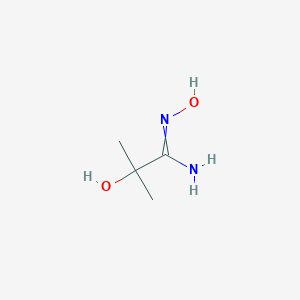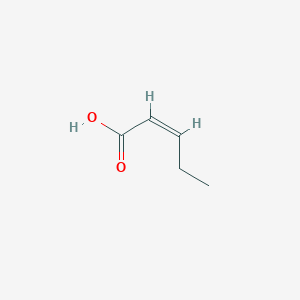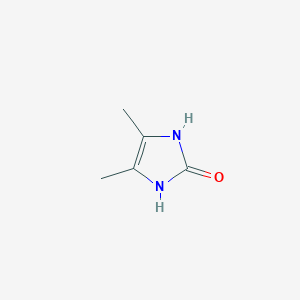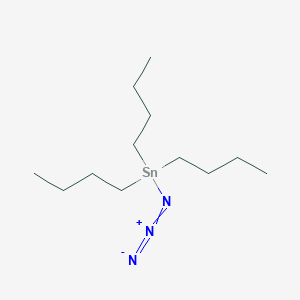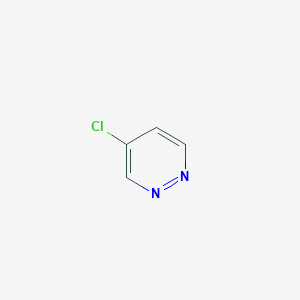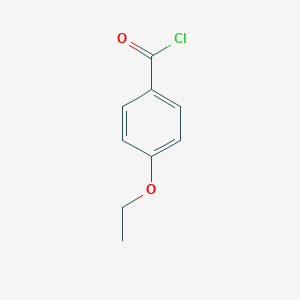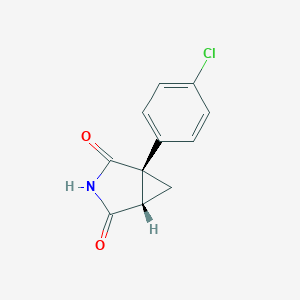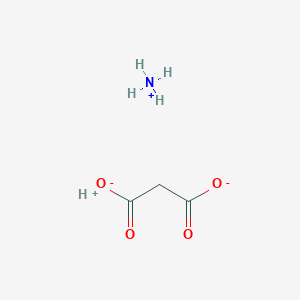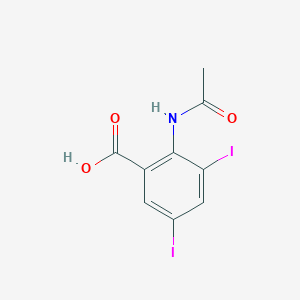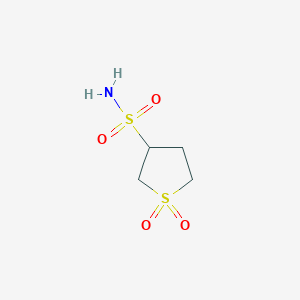
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide
Übersicht
Beschreibung
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and a sulfonamide group, which is commonly found in many drug molecules due to its bioactive properties.
Synthesis Analysis
The synthesis of tetrahydrothiophene derivatives has been explored through different methods. One approach involves the Michael ring closure reaction between halomethyl (E)-β-styryl sulfones and CH-acids such as dimethyl malonate, malononitrile, and ethyl acetoacetate. This method leads to the formation of substituted tetrahydrothiophene-S,S-dioxides, showcasing a transformation of α-haloalkyl sulfones that is distinct from the well-known Ramberg–Bäcklund reaction .
Molecular Structure Analysis
The molecular structure of tetrahydrothiophene derivatives can be quite complex, especially when they are part of larger, planarized systems. For instance, cyclic tetrathiophenes have been synthesized with various bridging units, such as dimethylsilyl, sulfur, and sulfone bridges. These bridges affect the planarity of the central rings, which in turn influences the electronic properties of the molecules, such as the HOMO-LUMO gap and paratropicity .
Chemical Reactions Analysis
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide derivatives exhibit interesting reactivity patterns. They can react with sulfur and nitrogen nucleophiles, leading to the formation of products like vinyl sulfides, thioacetals, bis-thioacetals, and enaminones. These reactions often involve the extrusion of sulfur dioxide and can proceed at room temperature, yielding high product yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrothiophene derivatives are influenced by their molecular structure. For example, the planarity of the central rings in cyclic tetrathiophenes affects their color in solution, as well as their redox properties. These properties have been characterized using various spectroscopic techniques, including UV-vis, ESR, and NMR spectroscopy. The degree of planarity correlates with the narrowing of the HOMO-LUMO gap, which is a critical factor in determining the electronic properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation : Sulfolane is used in natural gas sweetening processes and can contaminate groundwater due to spills and leakages. Research has shown that sulfolane poses a risk of off-site contamination due to its high water solubility and mobility in aquifers. Studies have investigated the aerobic biodegradation of sulfolane by microbial cultures, finding that mixed cultures can effectively mineralize sulfolane, converting a significant portion of its carbon to CO2 and its sulfur to sulfate (Greene, Beatty, & Fedorak, 2000).
Effects on the Visual System : Acute exposure to sulfolane has been shown to impact the visual system. Changes in flash evoked potentials (FEPs) and pattern reversal evoked potentials (PREPs) were observed in a study that explored the effects of sulfolane on visual evoked potentials (Dyer, Boyes, & Hetzler, 1986).
Thermoregulatory Effects : Research has demonstrated that sulfolane can influence thermoregulation in animals. It promotes rapid changes in the thermoregulatory system, affecting metabolic rate and body temperature (Gordon, Dyer, Long, & Fehlner, 1985).
Synthesis and Biological Activity : Tetrahydrothiophene-3-sulfonamide 1,1-dioxide derivatives have been synthesized for potential use in biologically active compounds. These derivatives, including those annulated with oxazolidine rings, are of interest due to their potential biological activities, such as anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).
Chemical Properties and Reactions : The study of sulfolane's chemical properties, including solubility in various solvents and its reactivity, is an important area of research. This knowledge aids in understanding its behavior in different environmental and industrial contexts (U. D. and, Moollan, & Letcher, 1996).
Neurological and Behavioral Effects : Sulfolane has been found to produce neurological and behavioral effects in rodents, including hyperactivity and convulsions, indicating its potential impact on the central nervous system (Andersen, Jones, Kurlansik, Mehl, & Jenkins, 1976).
Eigenschaften
IUPAC Name |
1,1-dioxothiolane-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMJOOFLVVQAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369580 | |
| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
CAS RN |
17115-48-9 | |
| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

